5-(5-bromothiophen-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(5-bromothiophen-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a brominated thiophene ring, a pyridine moiety, and a pyrazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromothiophen-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to a series of reactions, including coupling with a pyrazole derivative and subsequent functionalization to introduce the pyridine moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(5-bromothiophen-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its electronic properties.
Coupling Reactions: The presence of multiple aromatic rings allows for coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
5-(5-bromothiophen-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(5-bromothiophen-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(5-bromothiophen-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide
- (5-bromothiophen-2-yl)methylamine
- 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C15H13BrN4OS |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-(2-pyridin-4-ylethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H13BrN4OS/c16-14-2-1-13(22-14)11-9-12(20-19-11)15(21)18-8-5-10-3-6-17-7-4-10/h1-4,6-7,9H,5,8H2,(H,18,21)(H,19,20) |
InChI Key |
BIHQUUAVFUXGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Origin of Product |
United States |
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